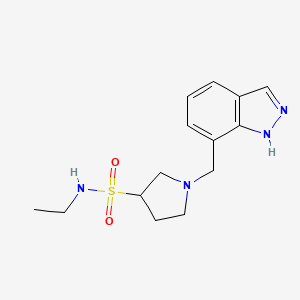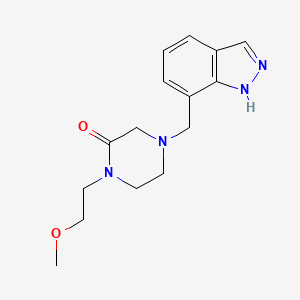![molecular formula C17H21N3O3 B7647418 [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and protein synthesis. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of breast cancer cells and induce apoptosis. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for more specific and targeted studies of the receptor's function. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results and design experiments.
Direcciones Futuras
There are several future directions for research on [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea. One direction is to further investigate its potential as a therapeutic agent for central nervous system disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential as a tool compound for studying the sigma-1 receptor in neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of [1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea involves the reaction of 5-Phenoxyfuran-2-carboxylic acid with N-(tert-butoxycarbonyl)-4-piperidone, followed by deprotection and coupling with N,N'-dicyclohexylcarbodiimide and urea. The final product is obtained through purification and isolation procedures.
Aplicaciones Científicas De Investigación
[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of central nervous system disorders, such as Alzheimer's disease and schizophrenia. In neuroscience, it has been explored for its potential use as a tool compound to study the role of the sigma-1 receptor in neurodegenerative diseases. In cancer research, it has been studied for its potential as a therapeutic agent against breast cancer cells.
Propiedades
IUPAC Name |
[1-[(5-phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-17(21)19-13-8-10-20(11-9-13)12-15-6-7-16(23-15)22-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H3,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEVSBOCBLYVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N)CC2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)

![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)

![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)
![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)


![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)